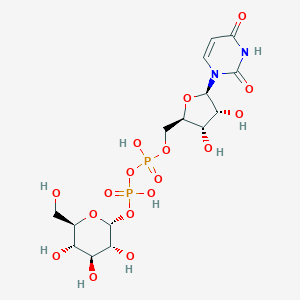
Uridine-5'-diphosphate-glucose
概要
説明
ウリジン二リン酸グルコースは、代謝におけるグリコシルトランスフェラーゼ反応に関与するヌクレオチド糖です。 これはグルコースの活性化形態であり、グリコーゲン、スクロース、リポ多糖、グリコスフィンゴ脂質などの様々な生合成経路の基質となります .
準備方法
合成経路と反応条件
ウリジン二リン酸グルコースは、ウリジン二リン酸グルコースピロホスホリラーゼの作用により合成されます。この酵素は、グルコース-1-リン酸とウリジン三リン酸からウリジン二リン酸グルコースの可逆的な形成と分解を触媒します 。この反応は、マグネシウムイオンの存在に依存します。
工業的生産方法
ウリジン二リン酸グルコースの工業的生産は、微生物発酵プロセスによって行われます。 例えば、大腸菌やサッカロマイセス・セレビシエの組換え株は、様々な供給源からのウリジン二リン酸グルコースピロホスホリラーゼを発現させることで、ウリジン二リン酸グルコースを過剰生産するように設計されています .
化学反応の分析
反応の種類
ウリジン二リン酸グルコースは、受容体分子にグルコースを供与する様々なグリコシルトランスフェラーゼ反応を受けます。これらの反応には、以下が含まれます。
グリコシル化: タンパク質、脂質、または他の糖へのグルコースの転移。
一般的な試薬と条件
グリコシル化: グリコシルトランスフェラーゼによって触媒され、多くの場合、マグネシウムやマンガンなどの二価金属イオンを必要とします。
主な生成物
グリコシル化: 糖タンパク質、糖脂質、多糖を生成します。
科学研究における用途
ウリジン二リン酸グルコースは、科学研究において数多くの用途があります。
化学: 複雑な炭水化物の酵素合成における基質として使用されます。
生物学: グリコーゲンやその他の多糖の生合成に関与しています.
科学的研究の応用
Uridine diphosphate glucose has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic synthesis of complex carbohydrates.
Biology: Involved in the biosynthesis of glycogen and other polysaccharides.
Industry: Used in the production of bioactive compounds and as a precursor for various industrial bioproducts.
作用機序
ウリジン二リン酸グルコースは、グリコシルトランスフェラーゼ反応においてグルコースドナーとして機能します。グリコシルトランスフェラーゼ酵素に結合し、受容体分子へのグルコースの転移を促進します。 このプロセスは、グリコーゲン、糖タンパク質、糖脂質の生合成に不可欠です 。 さらに、ウリジン二リン酸グルコースはウリジン二リン酸グルクロン酸に変換され、グリコサミノグリカンなどの生合成に関与します .
類似化合物の比較
ウリジン二リン酸グルコースは、グルコース代謝における特定の役割のために、ヌクレオチド糖の中でも独特です。類似した化合物には、以下が含まれます。
ウリジン二リン酸ガラクトース: ガラクトース含有多糖の生合成に関与しています。
ウリジン二リン酸グルクロン酸: グリコサミノグリカンなどの生合成に関与しています.
チミジン二リン酸グルコース: 細菌の細胞壁多糖の生合成に関与しています.
ウリジン二リン酸グルコースは、様々な生合成経路への関与と、複数の重要な生体分子の前駆体としての役割によって際立っています。
類似化合物との比較
Uridine diphosphate glucose is unique among nucleotide sugars due to its specific role in glucose metabolism. Similar compounds include:
Uridine diphosphate galactose: Involved in the biosynthesis of galactose-containing polysaccharides.
Uridine diphosphate glucuronic acid: Involved in the biosynthesis of glycosaminoglycans.
Thymidine diphosphate glucose: Involved in the biosynthesis of bacterial cell wall polysaccharides.
Uridine diphosphate glucose stands out due to its versatility in participating in various biosynthetic pathways and its role as a precursor for multiple essential biomolecules.
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-JZMIEXBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157902 | |
| Record name | Uridine diphosphate glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine diphosphate glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
133-89-1 | |
| Record name | UDP-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine diphosphate glucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), mono-α-d-glucopyranosyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE DIPHOSPHATE GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50K1D7P4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphate glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)

